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molecular formula C15H17NO2 B8350151 1-[4-(4-Methoxy-phenoxy)-phenyl]-ethylamine

1-[4-(4-Methoxy-phenoxy)-phenyl]-ethylamine

Cat. No. B8350151
M. Wt: 243.30 g/mol
InChI Key: HARXHANQWUKSCS-UHFFFAOYSA-N
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Patent
US08916589B2

Procedure details

78 mg (0.32 mmol) of 1-[4-(4-methoxy-phenoxy)-phenyl]-ethanone were dissolved in 10 ml of 7M methanolic ammonia and combined with 50 mg of Raney nickel. The mixture was shaken for 6 h at 50° C. and 3 bar hydrogen pressure. Raney nickel was added twice more and hydrogenation was continued for 2 h and 6 h under the same conditions. The catalyst was removed by suction filtering and the residue was evaporated down.
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:18]=[CH:17][C:6]([O:7][C:8]2[CH:13]=[CH:12][C:11]([C:14](=O)[CH3:15])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1.[H][H].[NH3:21]>[Ni]>[CH3:1][O:2][C:3]1[CH:18]=[CH:17][C:6]([O:7][C:8]2[CH:13]=[CH:12][C:11]([CH:14]([NH2:21])[CH3:15])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
78 mg
Type
reactant
Smiles
COC1=CC=C(OC2=CC=C(C=C2)C(C)=O)C=C1
Name
Quantity
10 mL
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
50 mg
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was shaken for 6 h at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
hydrogenation was continued for 2 h and 6 h under the same conditions
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by suction
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
the residue was evaporated down

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
COC1=CC=C(OC2=CC=C(C=C2)C(C)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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